molecular formula C8H9NO3 B087216 N-(4-Hydroxyphenyl)glycine CAS No. 122-87-2

N-(4-Hydroxyphenyl)glycine

Cat. No.: B087216
CAS No.: 122-87-2
M. Wt: 167.16 g/mol
InChI Key: WRUZLCLJULHLEY-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)glycine, also known as p-hydroxyanilinoacetic acid, is a non-proteogenic amino acid. It is characterized by the presence of a hydroxy group attached to the benzene ring and an amino group attached to the alpha carbon adjacent to the carboxyl group. This compound is known for its role in the synthesis of various antibiotics, particularly in the vancomycin class of antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Hydroxyphenyl)glycine can be synthesized through several methods. One common method involves the reaction of p-aminophenol with chloroacetic acid in an aqueous medium. The reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is usually purified through crystallization or other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: N-(4-Hydroxyphenyl)glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenols.

    Substitution: Acylated derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)glycine involves its incorporation into the structure of antibiotics, where it contributes to the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, thereby disrupting the integrity of the bacterial cell wall and leading to cell lysis .

Comparison with Similar Compounds

N-(4-Hydroxyphenyl)glycine is similar to other amino acids such as tyrosine and phenylglycine. it is unique due to the presence of the hydroxy group on the benzene ring, which imparts distinct chemical properties and reactivity. Similar compounds include:

This compound stands out due to its specific role in the synthesis of antibiotics and its unique chemical reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(4-hydroxyanilino)acetic acid
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InChI

InChI=1S/C8H9NO3/c10-7-3-1-6(2-4-7)9-5-8(11)12/h1-4,9-10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRUZLCLJULHLEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
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DSSTOX Substance ID

DTXSID9059547
Record name Glycine, N-(4-hydroxyphenyl)-
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Molecular Weight

167.16 g/mol
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Physical Description

Shiny solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS]
Record name N-(4-Hydroxyphenyl)glycine
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CAS No.

122-87-2
Record name p-Hydroxyphenylglycine
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Record name N-(4-Hydroxyphenyl)glycine
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Record name N-(4-Hydroxyphenyl)glycine
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Record name Glycine, N-(4-hydroxyphenyl)-
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Record name Glycine, N-(4-hydroxyphenyl)-
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Record name N-(4-hydroxyphenyl)glycine
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Record name N-(4-HYDROXYPHENYL)GLYCINE
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Synthesis routes and methods I

Procedure details

We have found that addition of D-glutamic acid (D-GLU), D-asparagine (D-ASN), D-aspartic acid (D-ASP), or D-cysteine (D-CYS), or D-glutamine (D-GLN) in small amounts to a supersaturated solution of threonine in water brings about a preferred crystallization of the threonine in its L-form. Similarly, inclusion of the L-forms of the above additives leads to preferred crystallization of D-threonine. Further, we have found that from a supersaturated aqueous solution of D,L-asparagine, on addition of D-aspartic acid, D-glutamic acid of D-glutamine, there results a preferred crystallization of L-asparagine monohydrate; inclusion of the L-additives leads to preferred crystallization of D-asparagine monohydrate. Further, we have found that addition of L-tyrosine (TYR), L-tyrosine-p-toluene sulfonate (TpTS), L-dopa, L-dopa-p-toluene sulfonate (DpTS), L-α-methyl dopa, L-α-methyl dopa-p-toluene sulfonate (MDpTS), L-phenylalanine (PHE), L-phenylalanine-p-toluene sulfonate (PpTS), L-phenyl glycine (PG), L-phenyl glycine p-toluene sulfonate (PGpTS), L-p-methoxy phenyl glycine (pMPG) or L-p-methoxy phenyl glycine p-toluene sulfonate (pMPGpTS) to a supersaturated solution of pHPGpTS in an 0.5N aqueous solution of p-toluene sulfonic acid causes preferred precipitation of the D-form of pHPGpTS. On acidification the corresponding enantiomer of p-hydroxyphenylglycine can be obtained. Inclusion of the D-additives causes preferred precipitation of the L-form of pHPGpTS.
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Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCCCCCCC=CC=CC=CC=CC=CC=CC(=O)N(CC(=O)O)c1ccc(O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

The same procedure as in Example 5 but EPA-Cl was replaced by 4.2 g (0.012 mole) of the mixture of polyunsaturated fatty acyl chlorides as prepared in Example 4. Yield of the mixed product was about 88 percent, containing N-eicosapentaenoyl (4-hydroxyphenyl)-glycine and N-docosahexaenoyl (4-hydroxyphenyl)-glycine as the main components.
[Compound]
Name
mixture
Quantity
4.2 g
Type
reactant
Reaction Step One
[Compound]
Name
acyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
N-eicosapentaenoyl (4-hydroxyphenyl)-glycine
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0 (± 1) mol
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reactant
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Name
N-docosahexaenoyl (4-hydroxyphenyl)-glycine
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A mixture of sodium p-hydroxymandelate monohydrate (1.04 g.), ammonium acetate (2.0 g.) and water (0.5 ml.) is stirred and heated under reflux (internal temperature 125° C.) for 2.5 hours. Water (3 ml.) is added to the thick slurry thus obtained, the mixture is cooled and filtered and the solid residue is washed twice with water and then with acetone. There is thus obtained p-hydroxyphenylglycine (0.56 g., 66% yield).
Quantity
1.04 g
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reactant
Reaction Step One
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2 g
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reactant
Reaction Step One
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Quantity
0.5 mL
Type
solvent
Reaction Step One
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Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

Example 1 of U.S. Pat. No. 4,436,910 was generally repeated as follows: p-hydroxyphenyl hydantoin (100 mM, 19.2 g) was treated with NaOH (100 mM, 4.0 g) and Ca(OH)2 (200 mM, 14.2 g) in 200 ml water at 140° C. for four hours in an autoclave. After cooling to 50° C., the precipitated CaCO3 which separated out was filtered off. The recovered mother liquor was analyzed by HPLC. It was found to contain 1.16 g p-hydroxyphenyl glycine (7% yield) in solution. Substantial amounts of decomposition (by-product) was indicated by HPLC analysis. This control experiment demonstrates that the p-hydroxyphenylglycine product when subjected under the reaction conditions [Ca(OH)2, NaOH, 140° C., H2O] suffers severe decomposition to several unwanted and unidentified products. It was quite unexpected then to find that the use per se of only a calcium base material like calcium hydroxide facilitates the production of the corresponding hydantoic acid salt in very high yields. The hydantoic acid salt can then be subjected to decarbamoylation with nitrous acid under acidic conditions to produce p-hydroxyphenylglycine, and which can in turn be optically resolved by processes such as described in U.S. Pat. Nos. 5,120,855 and 3,094,741, both of which are incorporated herein by reference in their entirety.
Quantity
19.2 g
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
Ca(OH)2
Quantity
14.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What role does N-(4-Hydroxyphenyl)glycine play in the synthesis of boron/nitrogen co-doped carbon nanodots (CNDs)?

A1: this compound serves a dual purpose in the hydrothermal oxidative synthesis of boron/nitrogen co-doped carbon nanodots (CNDs) []. Firstly, it acts as a source of nitrogen doping, contributing to the desired co-doping of the CNDs with boron and nitrogen. Secondly, it functions as a carbon precursor, providing the carbon backbone for the formation of the CND structure []. This dual functionality makes this compound a key component in this specific synthesis route for CNDs.

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